3-Amino-4-(5-chloro-2-fluorophenyl)butyric Acid
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Overview
Description
3-Amino-4-(5-chloro-2-fluorophenyl)butyric acid is an organic compound that features a unique combination of amino, chloro, and fluoro functional groups attached to a butyric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(5-chloro-2-fluorophenyl)butyric acid can be achieved through several synthetic routes. One common method involves the use of pinacol boronic esters and catalytic protodeboronation . This process utilizes a radical approach paired with a Matteson–CH2–homologation, allowing for the formal anti-Markovnikov hydromethylation of alkenes .
Industrial Production Methods
Industrial production methods for this compound often involve the use of dichloromethane as a solvent . This method has been patented and is known for its efficiency in producing high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(5-chloro-2-fluorophenyl)butyric acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
3-Amino-4-(5-chloro-2-fluorophenyl)butyric acid has a wide range of scientific research applications:
Industry: The compound is used in the production of various chemicals and materials, particularly those requiring specific functional groups for reactivity.
Mechanism of Action
The mechanism of action of 3-Amino-4-(5-chloro-2-fluorophenyl)butyric acid involves its interaction with specific molecular targets and pathways. For example, its ability to promote insulin secretion is thought to involve the activation of certain receptors and signaling pathways in pancreatic cells . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to interact with a variety of biological molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-4-(5-chloro-2-fluorophenyl)butyric acid include:
3-Amino-4-(2,4,5-trifluorophenyl)butyric acid: This compound has similar functional groups but with additional fluorine atoms, which may alter its reactivity and applications.
(3-Amino-5-chloro-4-fluorophenyl)boronic acid: This compound features a boronic acid group instead of a butyric acid group, which can significantly change its chemical properties and uses.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H11ClFNO2 |
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Molecular Weight |
231.65 g/mol |
IUPAC Name |
3-amino-4-(5-chloro-2-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11ClFNO2/c11-7-1-2-9(12)6(3-7)4-8(13)5-10(14)15/h1-3,8H,4-5,13H2,(H,14,15) |
InChI Key |
OBOUBIFPPBWRKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(CC(=O)O)N)F |
Origin of Product |
United States |
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